N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE
Overview
Description
N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, a piperazine ring, and a thiophene carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. This is followed by the introduction of the piperazine ring and the thiophene carboxamide group. Common synthetic routes include:
- Photocatalytic synthesis .
Cyclization of 1,2-diamine derivatives: with sulfonium salts.
Ugi reaction: .
Ring opening of aziridines: under the action of N-nucleophiles.
Intermolecular cycloaddition: of alkynes bearing amino groups.
Parallel solid-phase synthesis: .
Chemical Reactions Analysis
N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
- Oxidation : This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction : Common reducing agents include lithium aluminum hydride and sodium borohydride.
- Substitution : This compound can undergo nucleophilic substitution reactions, particularly at the piperazine and benzimidazole rings.
- Coupling Reactions : Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds in this compound .
Scientific Research Applications
N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
- Chemistry : Used as a building block for synthesizing more complex molecules.
- Biology : Investigated for its potential to inhibit osteoclast differentiation, making it a candidate for treating bone diseases .
- Medicine : Explored for its potential therapeutic effects in treating osteoporosis and other bone-related conditions .
- Industry : Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the formation of multinucleated tartrate-resistant acid phosphatase-positive cells, which are crucial in osteoclast differentiation. This inhibition is achieved through the downregulation of key osteoclast-specific marker genes such as TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5) .
Comparison with Similar Compounds
N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE can be compared with similar compounds such as:
- N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide .
- N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide .
These compounds share structural similarities but differ in their specific functional groups and biological activities
Properties
IUPAC Name |
N-[2-[(4-acetylpiperazin-1-yl)methyl]-1-methylbenzimidazol-5-yl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-14(26)25-9-7-24(8-10-25)13-19-22-16-12-15(5-6-17(16)23(19)2)21-20(27)18-4-3-11-28-18/h3-6,11-12H,7-10,13H2,1-2H3,(H,21,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEHWDFFDLPHMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)NC(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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